Superior Oxidative Addition Reactivity in Pd-Catalyzed Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the rate-limiting oxidative addition step is significantly faster for aryl iodides than for aryl bromides or chlorides. Competition experiments on model iron pincer complexes established the relative oxidative addition rate order as I > Br > Cl [1]. This trend translates to higher conversion and milder reaction conditions when 3-iodo-N-phenylcarbazole is employed as the electrophilic partner in Suzuki, Ullmann, or related couplings compared to its 3-bromo analog.
| Evidence Dimension | Relative oxidative addition rate |
|---|---|
| Target Compound Data | Aryl iodide (I) – fastest |
| Comparator Or Baseline | Aryl bromide (Br) – slower; aryl chloride (Cl) – slowest |
| Quantified Difference | Qualitative ranking: I > Br > Cl (exact relative rate not quantified) |
| Conditions | Competition experiments with (3,5-Me2MesCNC)Fe(N2)2 complex at room temperature (Rummelt 2021) |
Why This Matters
Faster oxidative addition enables higher-yielding, lower-temperature coupling reactions, reducing synthesis cost and improving reproducibility when building OLED host architectures.
- [1] Rummelt, S. M.; Peterson, P. O.; Zhong, H.; Chirik, P. J. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. J. Am. Chem. Soc. 2021, 143 (15), 5928–5936. https://doi.org/10.1021/jacs.1c01486. View Source
